molecular formula C8H11N3O2 B8567740 3-Isopropylamino-6-nitropyridine

3-Isopropylamino-6-nitropyridine

Cat. No.: B8567740
M. Wt: 181.19 g/mol
InChI Key: PBFUWIIZPBEJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylamino-6-nitropyridine is a chemical compound that belongs to the class of nitropyridines. These compounds are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. The isopropylamino group (-NHCH(CH3)2) is attached to the pyridine ring, making this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylamino-6-nitropyridine typically involves the nitration of pyridine derivatives followed by the introduction of the isopropylamino group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The isopropylamino group can be introduced through a substitution reaction using isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylamino-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Isopropylamino-6-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isopropylamino-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylamino-6-nitropyridine is unique due to the presence of both the isopropylamino and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-nitro-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-8(9-5-7)11(12)13/h3-6,10H,1-2H3

InChI Key

PBFUWIIZPBEJMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in the portion of Note [9] immediately above that is concerned with the preparation of starting materials, 5-bromo-2-nitropyridine was reacted with isopropylamine to give 5-isopropylamino-2-nitropyridine in 93% yield; 1H NMR: (CDCl3) 1.3 (d, 6H), 3.74 (m, 1H), 4.46 (br s, 1H), 6.9 (m, 1H), 7.84 (m, 1H), 8.15 (d, 1H); Mass Spectrum: M+H+ 182; which in turn was converted into 5-(N-tert-butoxycarbonyl-N-isopropylamino)-2-nitropyridine in 84% yield; 1H NMR: (CDCl3) 1.19 (d, 6H), 1.4 (s, 9H), 4.55 (m, 1H), 7.76 (m, 1H), 8.26 (m, 1H), 8.38 (m, 1H); Mass Spectrum: M+H+ 282; which in turn was converted into 2-amino-5-(N-tert-butoxycarbonyl-N-isopropylamino)pyridine in 84% yield; 1H NMR: (CDCl3) 1.05 (d, 6H), 1.36 (br s, 9H), 4.46 (br s, 2H), 6.48 (d, 1H), 7.14 (m, 1H), 7.78 (m, 1H); Mass Spectrum: M+H+ 252; and which in turn was converted into N-[5-(N-tert-butoxycarbonyl-N-isopropylamino)pyridin-2-yl]-2-[4-(6,7-dimethoxyquinazolin-4-yloxy) phenyl]acetamide; Mass Spectrum: M+H+ 560.
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